![molecular formula C29H25N3O2S B12445931 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine typically involves multi-step organic reactions. The process begins with the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves the formation of the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain quality control.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and carbazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the phenyl or carbazole rings.
Scientific Research Applications
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(E)-N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine stands out due to its unique combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the dihydroindole sulfonyl precursor, followed by the introduction of the phenyl group. The final step involves forming the methanimine linkage with the ethylcarbazolyl group. Specific reaction conditions, such as temperature and solvents, are optimized to achieve high yields and purity.
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. The following sections detail its antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Recent studies have indicated that compounds related to indole structures exhibit significant antibacterial properties. For instance, derivatives with similar functional groups have shown effectiveness against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.98 μg/mL against MRSA .
Compound | Target Bacteria | MIC (μg/mL) |
---|---|---|
3k | S. aureus | 0.98 |
3k | MRSA | <1 |
3k | S. epidermidis | 7.80 |
Antifungal Activity
In addition to antibacterial properties, related compounds have demonstrated antifungal activity against Candida albicans . For example, certain indole derivatives showed MIC values ranging from 7.80 to 62.50 μg/mL .
Compound | Target Fungus | MIC (μg/mL) |
---|---|---|
3k | C. albicans | 7.80 |
3ai | C. albicans | 62.50 |
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Compounds derived from similar indole structures have shown significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer). The IC50 values for these compounds were found to be in the micromolar range (less than 10 μM) .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
3c | A549 | <10 |
3f | HT-29 | <10 |
The mechanism of action for this compound involves its ability to bind to specific molecular targets, thereby modulating their activity and influencing various biochemical pathways. This includes inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of fungal cell membrane integrity . Further research is required to elucidate the precise molecular interactions.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar indole derivatives:
- Antimicrobial Efficacy : A study on a series of indole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with particular focus on MRSA strains.
- Cytotoxicity Assessment : Research on indolylquinazolinones demonstrated their potential as anticancer agents through cytotoxicity assays against various human cancer cell lines.
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between synthesized compounds and target proteins associated with bacterial resistance mechanisms.
Properties
Molecular Formula |
C29H25N3O2S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(9-ethylcarbazol-3-yl)methanimine |
InChI |
InChI=1S/C29H25N3O2S/c1-2-31-28-10-6-4-8-25(28)26-19-21(11-16-29(26)31)20-30-23-12-14-24(15-13-23)35(33,34)32-18-17-22-7-3-5-9-27(22)32/h3-16,19-20H,2,17-18H2,1H3 |
InChI Key |
LCZAMLMBZRJSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54)C6=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.